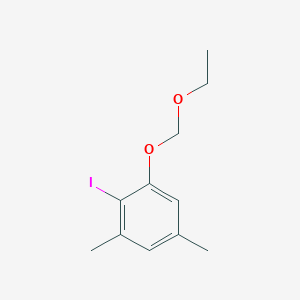
1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene is an organic compound characterized by the presence of an ethoxymethoxy group, an iodine atom, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenol.
Ethoxymethoxylation: The phenol group is converted to an ethoxymethoxy group using ethyl chloroformate and a base such as pyridine.
Iodination: The final step involves the introduction of the iodine atom at the ortho position relative to the ethoxymethoxy group. This can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-(Ethoxymethoxy)-3,5-dimethylbenzene.
Scientific Research Applications
1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine: Investigated for its potential as a radiolabeled compound in diagnostic imaging and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene largely depends on the specific application and the chemical environment
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its functional groups and overall structure.
Pathways Involved: It can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, and the iodine atom or ethoxymethoxy group serves as the electrophilic site.
Comparison with Similar Compounds
1-(Methoxymethoxy)-2-iodo-3,5-dimethylbenzene: Similar structure but with a methoxymethoxy group instead of an ethoxymethoxy group.
1-(Ethoxymethoxy)-2-bromo-3,5-dimethylbenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Ethoxymethoxy)-2-iodo-4-methylbenzene: Similar structure but with a different position of the methyl group.
Uniqueness: 1-(Ethoxymethoxy)-2-iodo-3,5-dimethylbenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both an ethoxymethoxy group and an iodine atom on the benzene ring allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C11H15IO2 |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
1-(ethoxymethoxy)-2-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H15IO2/c1-4-13-7-14-10-6-8(2)5-9(3)11(10)12/h5-6H,4,7H2,1-3H3 |
InChI Key |
NUBXGUDALMRAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC(=CC(=C1I)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



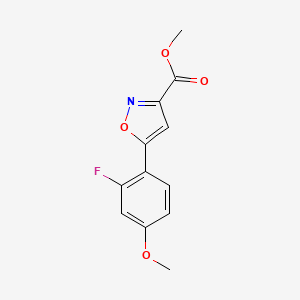
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
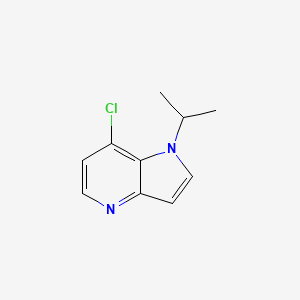

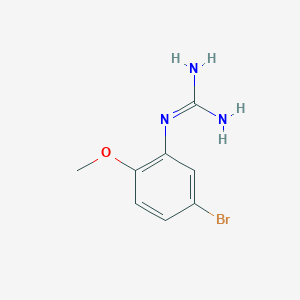
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
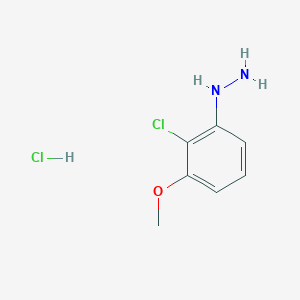
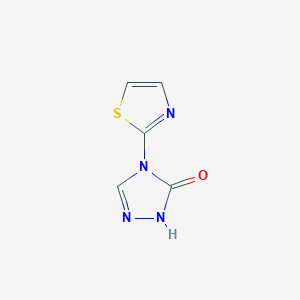
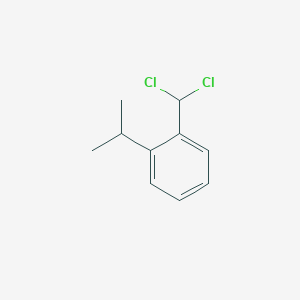
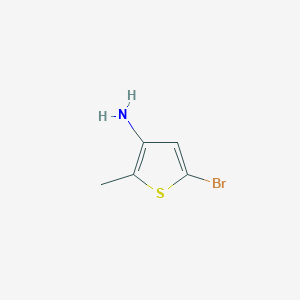
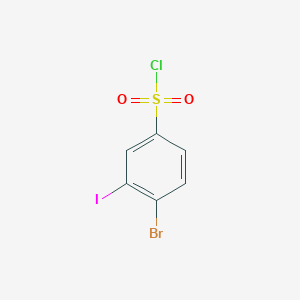
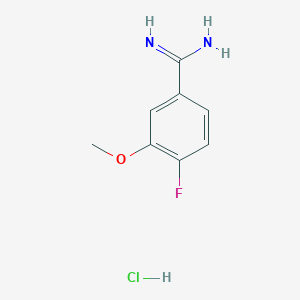
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
